molecular formula C17H16BrN3O2S B2429511 5-((4-bromobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899940-44-4

5-((4-bromobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2429511
CAS RN: 899940-44-4
M. Wt: 406.3
InChI Key: YQKSSAAIXTVKQG-UHFFFAOYSA-N
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Description

5-((4-bromobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of pyrido[2,3-d]pyrimidine derivatives, which have shown promising biological activities.

Scientific Research Applications

Antiproliferative Activity Against Cancer Cells

This compound has been investigated for its antiproliferative properties against various cancer cell lines. In a study by Li et al., a series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives containing a hydrazone moiety were synthesized and evaluated . Compound 43 demonstrated potent antiproliferative activity, particularly against MGC-803 cells (IC50 value of 0.85 μM) while maintaining selectivity for cancer cells over normal cells (56.17 μM against GES-1). Mechanistic studies revealed that compound 43 induced apoptosis through the mitochondrial pathway, affecting mitochondrial membrane potential and caspase activation.

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Inspired by targeting the tolerant region II of the NNRTIs binding pocket, novel benzo[4,5]thieno[2,3-d]pyrimidine derivatives were designed as potent HIV-1 NNRTIs . These compounds hold promise for inhibiting HIV-1 reverse transcriptase and warrant further investigation.

CDK2 Targeting Compounds

A new series of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine compounds were synthesized as potential CDK2 inhibitors . Some of these derivatives exhibited superior cytotoxic activity against cancer cell lines (e.g., MCF-7 and HCT-116), making them interesting candidates for further exploration.

LSD1 Inhibitors

The [1,2,3]triazolo[4,5-d]pyrimidine scaffold has also been explored for designing novel LSD1 inhibitors . Docking studies suggested that specific interactions contribute to improved activity within this series.

properties

IUPAC Name

5-[(4-bromophenyl)methylsulfanyl]-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2S/c1-10-8-19-15-13(16(22)21(3)17(23)20(15)2)14(10)24-9-11-4-6-12(18)7-5-11/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKSSAAIXTVKQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1SCC3=CC=C(C=C3)Br)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((4-bromobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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